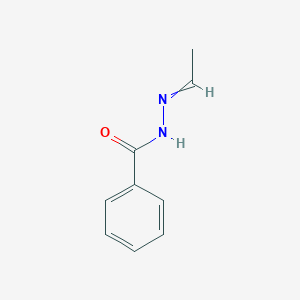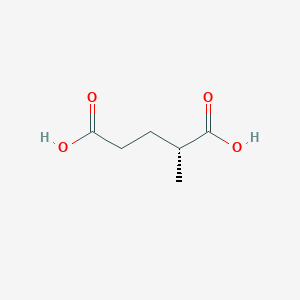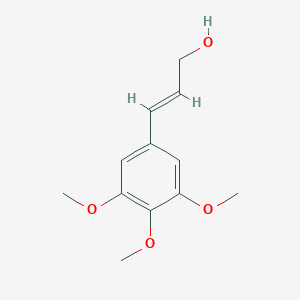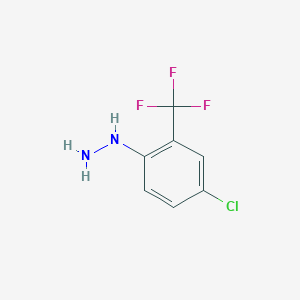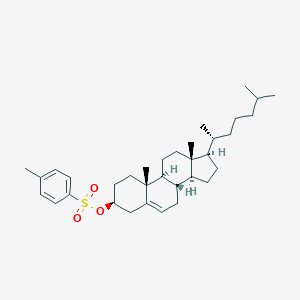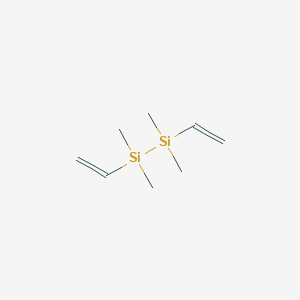
Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-
Übersicht
Beschreibung
“Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-” is a chemical compound with the formula C8H18Si2. It has a molecular weight of 170.3995 . It is also known by other names such as 1,2-Divinyl-1,1,2,2-tetramethyldisilane .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,1,2,2-Tetramethyl-1,2-diphenyldisilane has been synthesized from dimethylphenylsilane, which was catalytically dehydrogenated and condensed in the presence of platinum complexes . Another related compound, 1,2-Dihydroxy-tetramethyldisilane, has been synthesized by hydrolysis of 1,2-dichloro-tetramethyldisilane .Wissenschaftliche Forschungsanwendungen
Polymer-Based Materials for Electronics and Microelectronics
Di- and Tetraphenylsilyl-Containing Polymers : Research on di- and tetraphenylsilyl-containing polymers demonstrates their potential applications in electronics, microelectronics, and membrane technology. These polymers, synthesized using dichlorodiphenylsilane, show promise as materials for these advanced applications due to their desirable properties (Brumǎ, Rusanov, & Belomoina, 2004).
Environmental Applications
Silicone Coatings for Protective Applications : The use of polydimethylsiloxane (PDMS) derivatives in protective coatings highlights the versatility of organosilicon compounds. These coatings offer barrier properties, including anticorrosion, anti-biofouling, anti-icing, flame resistance, self-cleaning, and anti-reflection, applied across various surfaces to protect them from environmental influences (Eduok, Faye, & Szpunar, 2017).
Thermoelectric Materials
Organic Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials have been highlighted for their potential in thermoelectric applications. The development of PEDOT-based thermoelectric materials with improved ZT values indicates the possibility of using organosilicon compounds in energy conversion and temperature control applications (Yue & Xu, 2012).
Silicone-Based Functional Materials
Polydimethylsiloxane and Copolymers : Research into polydimethylsiloxane (PDMS) and its copolymers has elucidated their broad utility in creating biodegradable films/membranes, heat-resistant lubricants, fire retardants, and in cosmetic applications. The unique viscoelastic, hydrophobic, and cytocompatible properties of PDMS make it a valuable material in both industrial and medical applications (Zaman et al., 2019).
Environmental Fate and Transport of Organosilicon Compounds
Partitioning and Environmental Behavior : Understanding the environmental partitioning and behavior of volatile methylsiloxanes (VMS) is crucial for assessing their environmental fate, distribution, and potential effects. Studies on the partition coefficients of VMS compounds can inform predictions about the environmental behavior of related organosilicon compounds, highlighting the need for accurate environmental exposure and risk analyses (Xu, Kozerski, & Mackay, 2014).
Safety And Hazards
The safety data sheet for “Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water .
Eigenschaften
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-7-9(3,4)10(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHUUJEEHDUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932468 | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
CAS RN |
1450-29-9 | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



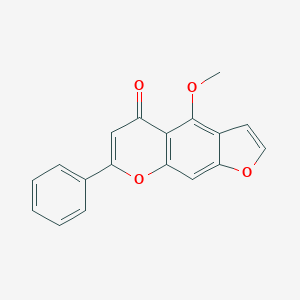
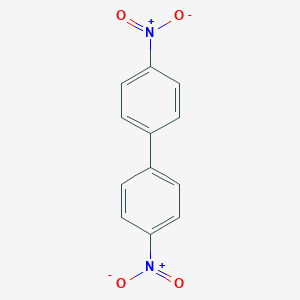
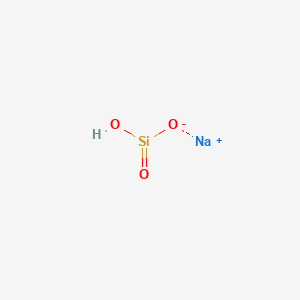
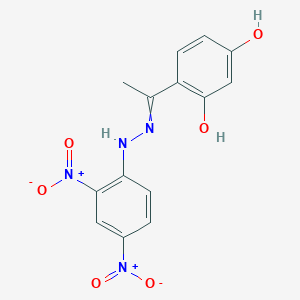
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
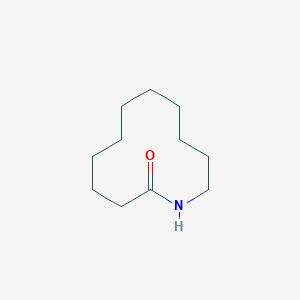
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
